5-Methylfurfuryl acetate

Description

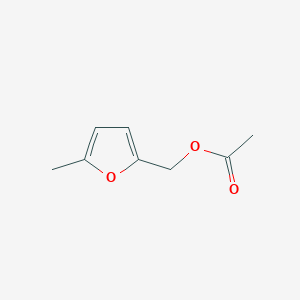

Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-3-4-8(11-6)5-10-7(2)9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYUXKMYBPHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347051 | |

| Record name | (5-Methylfuran-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-24-2 | |

| Record name | (5-Methylfuran-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylfurfuryl Acetate and Its Precursors/derivatives

Biomass-Derived Feedstock Conversion Pathways

The conversion of biomass into 5-methylfurfuryl acetate (B1210297) and its precursors often begins with carbohydrates, which are dehydrated to form key furan (B31954) platforms like 5-hydroxymethylfurfural (B1680220) (HMF). These platforms are then further transformed into the desired acetate derivatives.

Synthesis from 5-Hydroxymethylfurfural (HMF)

5-Hydroxymethylfurfural (HMF) is a pivotal intermediate in the synthesis of various furan derivatives, including 5-acetoxymethylfurfural, a direct precursor to 5-methylfurfuryl acetate. The synthesis of 5-acetoxymethylfurfural from HMF typically involves an esterification reaction. One method involves the reaction of HMF with acetic anhydride (B1165640). semanticscholar.org The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate this transformation. semanticscholar.org Another approach utilizes sodium salts as catalysts for the reaction of HMF with carboxylic acid anhydrides. semanticscholar.org

The reaction of HMF with benzoyl chloride in the presence of sodium hydroxide to produce 5-benzoyloxymethylfurfural has also been reported, demonstrating the versatility of the hydroxymethyl group for esterification. semanticscholar.org Furthermore, the hydrolysis of 5-acetoxymethylfurfural to yield HMF has been achieved using tributylstannoxane as a catalyst in benzene at 80°C, resulting in a 92% yield. semanticscholar.org

Production from Starch and Other Carbohydrates

Direct conversion of carbohydrates into furanic acetates represents a more streamlined and economically favorable approach. A one-pot synthesis of 5-(acetoxymethyl)furfural (AcMF) from various carbohydrates, including fructose (B13574), glucose, sucrose, and starch, has been developed using a zinc chloride (ZnCl₂) and acetic acid catalyst system. nih.gov In this process, acetic acid acts as a Brønsted acid catalyst, a reagent, and a solvent. nih.gov While sugars like fructose provide higher yields of AcMF, polymeric carbohydrates such as starch are also viable feedstocks. nih.gov

Another metal-free approach has been developed to convert starch directly into 5-methylfurfural (B50972) (5-MF), a closely related derivative, using hydrochloric acid and sodium iodide in a biphasic solvent system. rsc.orgresearchgate.net This method has shown a 38.0% yield of 5-MF from starch. rsc.orgresearchgate.net The same system can convert HMF to 5-MF with an 80.8% yield. rsc.orgresearchgate.net

| Feedstock | Product | Catalyst System | Yield | Reference |

| Fructose | 5-(Acetoxymethyl)furfural (AcMF) | ZnCl₂ / Acetic Acid | High | nih.gov |

| Glucose | 5-(Acetoxymethyl)furfural (AcMF) | ZnCl₂ / Acetic Acid | Moderate | nih.gov |

| Sucrose | 5-(Acetoxymethyl)furfural (AcMF) | ZnCl₂ / Acetic Acid | Moderate | nih.gov |

| Starch | 5-(Acetoxymethyl)furfural (AcMF) | ZnCl₂ / Acetic Acid | Lower than sugars | nih.gov |

| Starch | 5-Methylfurfural (5-MF) | HCl / NaI | 38.0% | rsc.orgresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | 5-Methylfurfural (5-MF) | HCl / NaI | 80.8% | rsc.orgresearchgate.net |

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial in directing the reaction towards the desired product with high selectivity and yield. Both homogeneous and heterogeneous catalysts, as well as metal-free systems, have been explored for the synthesis of furanic acetates and their precursors.

Homogeneous Catalysis

Homogeneous catalysts are often employed for their high activity and selectivity under mild reaction conditions. unibo.it For instance, the oxidation of 5-acetoxymethylfurfural (AcMF) to 2,5-furandicarboxylic acid (FDCA), a valuable monomer, can be achieved using Co/Mn/Br homogeneous catalysts with air as the oxidant. nih.gov While this is a conversion of AcMF rather than its synthesis, it highlights the utility of homogeneous systems in the downstream processing of furanic acetates.

In the synthesis of HMF, a key precursor, various homogeneous catalysts have been investigated. For example, metal (II) chlorides, acting as Lewis acids, have been used to convert glucose to HMF. ncsu.edu A combined catalyst system of tin (II) dodecylsulfate has been shown to yield 30.5% HMF from glucose and 33.8% from cellulose (B213188). ncsu.edu Ruthenium-based molecular catalysts have also been effective in the quantitative conversion of HMF to 2,5-bis(hydroxymethyl)furan (BHMF). unibo.it

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of separation, reusability, and stability. Solid acid catalysts have been investigated for the esterification of furfuryl alcohol to furfuryl acetate, a reaction analogous to the synthesis of this compound. rsc.org A variety of materials, including zeolites, mesoporous materials, and silicoaluminophosphates, have been tested. rsc.org Among these, sulfated zirconia demonstrated the highest performance, achieving a 95% yield of furfuryl acetate with good recyclability. rsc.org

The design of heterogeneous catalysts for the conversion of furfural (B47365) and its derivatives is an active area of research. lidsen.comlidsen.com These catalysts often require specific properties, such as controlled acidity and metal dispersion, to achieve high selectivity for desired products like 2-methylfuran (B129897) (2-MF). researchgate.net For the production of HMF from glucose, various heterogeneous catalysts, including zeolites and metal-organic frameworks (MOFs), have been explored. mdpi.com These catalysts often possess both Lewis and Brønsted acid sites to facilitate the isomerization of glucose to fructose and the subsequent dehydration to HMF. mdpi.com

| Catalyst | Reactants | Product | Yield | Key Findings | Reference |

| Sulfated Zirconia | Furfuryl Alcohol, Acetic Acid | Furfuryl Acetate | 95% | High activity and reusability. | rsc.org |

| SAPO-11 | Furfuryl Alcohol, Acetic Acid | Furfuryl Acetate | - | Good catalytic activity. | rsc.org |

| Al-SBA-15 | Furfuryl Alcohol, Acetic Acid | Furfuryl Acetate | - | Good catalytic activity. | rsc.org |

| HPW-Nb₂O₅ | Glucose | 5-Hydroxymethylfurfural | 40.8% | Heteropolyacid-based catalyst. | researchgate.net |

Metal-Free Catalytic Systems

The development of metal-free catalytic systems is driven by the desire to avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. A notable example is the iodide-mediated metal-free hydrogenolysis for the one-pot preparation of 5-methylfurfural (5-MF) from carbohydrates. researchgate.net This system utilizes hydrochloric acid and sodium iodide to facilitate the conversion. rsc.org

In a different transformation of an HMF derivative, a simple and metal-free catalytic system composed of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon has been used to efficiently convert HMF to furan-2,5-dicarboxylic acid (FDCA) with an 80.85% yield. rsc.orgnih.govsemanticscholar.org This demonstrates the potential of metal-free systems to perform selective oxidations of furanic compounds. semanticscholar.org

Derivatization Strategies for this compound

This compound serves as a versatile substrate for a variety of chemical transformations, allowing for the synthesis of a diverse range of furan-based derivatives. These derivatization strategies primarily target the furan ring, the methyl group, and the acetate functionality, enabling the introduction of new functional groups and the construction of more complex molecular architectures. Key methodologies include esterification reactions to modify the furan ring, reduction pathways to produce corresponding alcohols and alkanes, the formation of sulfur-containing derivatives, and the synthesis of polyols through ring-opening reactions.

While direct esterification of the methyl group on this compound is not a common derivatization pathway, the acetate group can be strategically employed as a protecting group while other parts of the molecule undergo transformations that effectively lead to new ester derivatives. A notable example of such a strategy involves the derivatization of the closely related furfuryl acetate, which can be extrapolated to this compound. This approach includes formylation of the furan ring followed by a Wittig reaction to introduce a vinyl group, ultimately yielding a new ester derivative.

The Vilsmeier-Haack reaction is a key first step in this process, introducing a formyl group onto the furan ring. This reaction typically utilizes a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). In the case of furfuryl acetate, this reaction yields 5-formyl-furfuryl acetate nih.gov. Subsequently, the newly introduced aldehyde functionality can be converted to a vinyl group through a Wittig reaction, which involves the use of a phosphonium ylide, such as the one generated from methyltriphenylphosphonium bromide and a strong base like sodium hydride. This two-step sequence effectively transforms the starting acetate into a more complex vinylfuran derivative nih.gov.

| Step | Reaction | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | N,N-dimethylformamide, Phosphoryl chloride | 5-Formyl-furfuryl acetate | Not specified |

| 2 | Wittig Olefination | Methyltriphenylphosphonium bromide, Sodium hydride | 5-Acetoxymethyl-2-vinylfuran | 68% |

The reduction of this compound can proceed via two main pathways: the hydrogenolysis of the acetate group to yield the corresponding alcohol, 5-methylfurfuryl alcohol, and the complete reduction of both the acetate and the furan ring to yield alkanes. The selective reduction to the alcohol is a valuable transformation, as 5-methylfurfuryl alcohol is a significant flavoring agent and a useful synthetic intermediate.

Catalytic hydrogenation is the most common method for these reductions. The choice of catalyst and reaction conditions plays a crucial role in determining the final product. For the selective hydrogenolysis of the acetate group to form 5-methylfurfuryl alcohol, catalysts containing copper, such as copper chromite, are often employed.

For the more extensive reduction to alkanes, which involves both hydrogenolysis of the ester and hydrogenation of the furan ring, more active catalysts are required. Bimetallic catalysts, often containing a noble metal such as palladium (Pd) or platinum (Pt) in combination with a transition metal like nickel (Ni) or iron (Fe), are effective for the hydrodeoxygenation of furan derivatives. These reactions are typically carried out under a hydrogen atmosphere at elevated temperatures and pressures. For instance, the reduction of the related compound 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (B142691) (DMF) is well-documented and proceeds through intermediates that are structurally similar to this compound. This transformation often utilizes catalysts such as Ni-Fe/CNT, indicating that similar systems could be effective for the reduction of this compound to 2,5-dimethylfuran.

| Target Product | Reaction Type | Typical Catalyst Systems for Similar Furanics |

|---|---|---|

| 5-Methylfurfuryl alcohol | Selective Hydrogenolysis | Copper chromite |

| 2,5-Dimethylfuran | Hydrodeoxygenation | Pd/C, Ru/C, Ni-Fe/CNT |

| (5-Methyltetrahydrofuran-2-yl)methanol | Ring Hydrogenation and Hydrogenolysis | Raney Nickel, Rh/C |

The synthesis of sulfur-containing derivatives from this compound can be envisioned through nucleophilic substitution reactions where the acetate group acts as a leaving group. Thiol-based nucleophiles can displace the acetate to form thioethers. For example, reaction with a thiol (R-SH) in the presence of a base would be expected to yield a 5-methylfurfuryl thioether. While specific studies on this compound are limited, the reactivity of the analogous 5-(chloromethyl)furfural with dithiols to produce sulfur-containing diols demonstrates the feasibility of such nucleophilic substitutions at the furfuryl position.

Another potential pathway to sulfur-containing derivatives is the reaction with hydrogen sulfide or its salts to form the corresponding thiol, 5-methylfurfuryl mercaptan. This compound could then serve as a precursor for a variety of other sulfur-containing molecules. Furthermore, more complex transformations could involve the conversion of the furan ring itself into a thiophene ring. Such transformations are known in furan chemistry and typically involve reaction with a sulfurizing agent like hydrogen sulfide over a metal oxide catalyst at high temperatures.

| Derivative Type | Potential Synthetic Route | Key Reagents |

|---|---|---|

| Thioether | Nucleophilic Substitution | Thiol (R-SH), Base |

| Thiol | Nucleophilic Substitution | Hydrogen sulfide (H₂S) or Sodium hydrosulfide (NaSH) |

| Thiophene | Ring Transformation | Hydrogen sulfide (H₂S), Metal oxide catalyst (e.g., Al₂O₃) |

The furan ring in this compound can be opened under specific catalytic conditions to yield linear polyols. This transformation is of significant interest as it provides a route from biomass-derived furans to valuable C6 polyols, which are important monomers for the polymer industry. The ring-opening process typically involves hydrolysis and hydrogenation steps.

Acid-catalyzed hydrolysis of the furan ring, followed by hydrogenation of the resulting intermediates, can lead to the formation of hexanetriols. For instance, the acid-catalyzed conversion of the related furfuryl alcohol can yield levulinic acid through ring opening. While direct conversion of this compound to polyols is not extensively reported, studies on the ring-opening of furans to polyols suggest that a combination of acid catalysis and hydrogenation would be a viable strategy thegoodscentscompany.com. The process often involves a semi-hydrogenation of the furan ring to a dihydrofuran intermediate, which is more susceptible to hydrolysis and subsequent reduction to the polyol.

Catalyst systems for this transformation are typically bifunctional, possessing both acidic sites for hydrolysis and metal sites for hydrogenation. For example, a combination of a solid acid catalyst and a hydrogenation catalyst like platinum on carbon (Pt/C) could be effective. The expected polyol products from the ring-opening of this compound would be derivatives of hexane-1,2,5-triol, depending on the specific reaction pathway and the point of ring cleavage.

| Starting Furan Derivative | Key Transformation | Typical Catalyst System | Potential Polyol Products |

|---|---|---|---|

| Furfuryl Alcohol | Hydrolysis and Hydrogenation | Bifunctional catalysts (e.g., Pt/solid acid) | 1,2-Pentanediol, 1,5-Pentanediol |

| 5-Hydroxymethylfurfural | Hydrolysis and Hydrogenation | Bifunctional catalysts | 1,2,6-Hexanetriol |

| This compound (Predicted) | Hydrolysis and Hydrogenation | Bifunctional catalysts | Hexanetriol derivatives |

Compound Index

| Compound Name | Systematic Name |

|---|---|

| This compound | (5-Methylfuran-2-yl)methyl acetate |

| Furfuryl acetate | Furan-2-ylmethyl acetate |

| 5-Formyl-furfuryl acetate | (5-Formylfuran-2-yl)methyl acetate |

| 5-Acetoxymethyl-2-vinylfuran | (5-(Vinyl)furan-2-yl)methyl acetate |

| N,N-dimethylformamide | N,N-Dimethylformamide |

| Phosphoryl chloride | Phosphoryl trichloride |

| Methyltriphenylphosphonium bromide | Methyl(triphenyl)phosphonium bromide |

| Sodium hydride | Sodium hydride |

| 5-Methylfurfuryl alcohol | (5-Methylfuran-2-yl)methanol |

| 2,5-Dimethylfuran | 2,5-Dimethylfuran |

| Copper chromite | Copper chromite |

| Palladium | Palladium |

| Platinum | Platinum |

| Nickel | Nickel |

| Iron | Iron |

| 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furan-2-carbaldehyde |

| 5-(Chloromethyl)furfural | 5-(Chloromethyl)furan-2-carbaldehyde |

| Hydrogen sulfide | Hydrogen sulfide |

| Thiophene | Thiophene |

| Furfuryl alcohol | (Furan-2-yl)methanol |

| Levulinic acid | 4-Oxopentanoic acid |

| Hexane-1,2,5-triol | Hexane-1,2,5-triol |

Reaction Mechanisms and Chemical Transformations

Investigation of Pyrolysis Mechanisms

Gas-phase pyrolysis studies of furan (B31954) derivatives, such as 2-methylfuran (B129897) and 5-hydroxymethylfurfural (B1680220) (HMF), indicate that the furan ring and its substituents dictate the decomposition process. For instance, the pyrolysis of 2-methylfuran has been shown to have a high capacity to form soot, with C4 species playing a significant role in the formation of polycyclic aromatic hydrocarbons (PAH), which are soot precursors. researchgate.net The pyrolysis of acetates, in general, has also been studied, providing a framework for understanding the thermal behavior of the acetate (B1210297) group. researchgate.net

Based on analogous compounds, the gas-phase pyrolysis of 5-methylfurfuryl acetate would likely proceed through several key steps. The initial decomposition could involve the homolytic cleavage of the ester bond, leading to the formation of a 5-methylfurfuryl radical and an acetyl radical. The furan ring itself can undergo ring-opening reactions, leading to the formation of smaller, unsaturated species. The methyl group on the furan ring can also influence the reaction pathways, potentially participating in hydrogen abstraction reactions.

Computational studies on the thermal decomposition of furan derivatives, such as 5-methyl-2-ethylfuran (5-MEF), have provided detailed mechanistic insights at a molecular level. nih.gov These studies map potential energy surfaces for various reaction pathways, including unimolecular dissociation, H-addition, and H-abstraction reactions. nih.gov For 5-MEF, it was found that the dissociation of a C-H bond on the branched chain is a major decomposition pathway. nih.gov

A computational model for this compound would likely reveal several competing thermal decomposition pathways. Quantum chemical calculations could be employed to determine the bond dissociation energies and the energy barriers for different reaction channels. It is plausible that the initial steps would involve the cleavage of the C-O bond of the ester group or the C-H bonds of the methyl group. Subsequent reactions would involve the decomposition of the resulting radical species and the opening of the furan ring. The table below outlines the probable primary dissociation reactions based on the thermal decomposition of analogous compounds.

| Reaction Pathway | Products |

| Ester bond cleavage | 5-Methylfurfuryl radical + Acetyl radical |

| Furan ring opening | Various acyclic compounds |

| C-H bond cleavage (methyl group) | 5-(Bromomethyl)furfuryl acetate radical + H radical |

Degradation Pathways of Furanic Structures

The degradation of this compound can occur through both biological and non-biological pathways, particularly in relevant environmental or industrial settings.

The microbial metabolism of furanic compounds, such as furfural (B47365) and HMF, has been a subject of significant research interest. nih.gov Microorganisms have evolved various defense mechanisms to deal with the toxicity of furanic aldehydes, which often involve oxidation and/or reduction to the corresponding alcohol and acid forms. nih.gov These initial enzymatic transformations are key steps in the biological degradation pathways. nih.gov The degradation of HMF, for example, can proceed via oxidation to 2,5-furandicarboxylic acid (FDCA) and subsequent decarboxylation to 2-furoic acid. nih.gov

For this compound, a likely initial step in enzymatic degradation would be the hydrolysis of the acetate ester bond by esterases, yielding 5-methylfurfuryl alcohol and acetic acid. This is supported by studies on the enzymatic hydrolysis of other acetates, such as cellulose (B213188) acetate, where esterases have been shown to effectively deacetylate the substrate. mdpi.com Following the initial hydrolysis, the resulting 5-methylfurfuryl alcohol could then be subjected to further microbial degradation, likely involving oxidation of the alcohol group and subsequent ring cleavage, mirroring the pathways observed for other furanic alcohols.

| Step | Enzymatic Reaction | Products |

| 1 | Esterase-mediated hydrolysis | 5-Methylfurfuryl alcohol + Acetic acid |

| 2 | Alcohol dehydrogenase/oxidase | 5-Methyl-2-furoic acid |

| 3 | Furan ring cleavage | Acyclic intermediates |

In complex chemical matrices, such as aged wines, the non-enzymatic degradation of furan derivatives has been observed. A study on barrel-aged wines investigated the formation and degradation of furfuryl alcohol, 5-methylfurfuryl alcohol, and their corresponding ethyl ethers. nih.gov It was found that 5-methylfurfuryl ethyl ether is formed rapidly from 5-methylfurfuryl alcohol, but both compounds decomposed quickly under the model wine conditions. nih.gov

The non-enzymatic degradation of this compound in a similar acidic aqueous matrix would likely be initiated by the acid-catalyzed hydrolysis of the ester linkage, producing 5-methylfurfuryl alcohol and acetic acid. The resulting 5-methylfurfuryl alcohol is known to be unstable in acidic conditions and can undergo further reactions, such as polymerization or the formation of ethers if an alcohol like ethanol (B145695) is present. nih.gov

Formation Mechanisms in Chemical and Biochemical Systems

The formation of this compound can occur through deliberate chemical synthesis or as a byproduct in complex chemical systems, such as during food processing.

The synthesis of furan derivatives is an active area of chemical research. One reported synthetic route to a related compound, 5-acetoxymethyl-2-vinylfuran, starts from furfuryl acetate. nih.govresearchgate.net This suggests that this compound could be synthesized through the esterification of 5-methylfurfuryl alcohol with acetic anhydride (B1165640) or acetic acid, likely under acidic or enzymatic catalysis. The synthesis of furfuryl acetate itself can be achieved by reacting furfuryl alcohol with acetic anhydride. chemicalbook.com A patented method describes the synthesis of furfuryl acetate from furfuryl alcohol and acetic acid using a mesoporous acidic material as a catalyst. google.com

In biochemical systems and food chemistry, furan derivatives are often formed from the thermal degradation of carbohydrates. 5-Hydroxymethylfurfural (HMF) is a well-known product of the Maillard reaction and caramelization of sugars. researchgate.netnih.govfrontiersin.orgpan.olsztyn.pl 5-Methylfurfural (B50972) can be formed from the thermal decomposition of HMF. researchgate.net It is plausible that in a system containing a source of acetyl groups (e.g., from the degradation of other components or the presence of acetic acid), 5-methylfurfuryl alcohol (formed from the reduction of 5-methylfurfural) could be esterified to form this compound.

Maillard Reaction-Derived Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental source of a diverse array of flavor and aroma compounds in thermally processed foods, including various furan derivatives. While the direct formation of this compound is not a primary pathway of the Maillard reaction, this complex web of reactions is responsible for generating its essential precursors.

The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns compound. Subsequent degradation of these intermediates leads to the formation of numerous compounds, including furan derivatives. Specifically, the formation of 5-hydroxymethylfurfural (5-HMF) and 5-methylfurfural are well-documented outcomes of the Maillard reaction.

In the context of this compound formation, the Maillard reaction is crucial for producing 5-methylfurfural. This can occur through the degradation of the Amadori product. Subsequently, 5-methylfurfural can be reduced to 5-methylfurfuryl alcohol. This reduction has been observed in various food systems, such as barrel-aged wines, where reducing conditions can prevail.

Furthermore, the Maillard reaction can also contribute to the formation of acetic acid, a necessary reactant for the final esterification step. The degradation of sugars during the later stages of the Maillard reaction can yield a variety of smaller molecules, including organic acids like acetic acid.

The final step in the formation of this compound via this pathway is the esterification of 5-methylfurfuryl alcohol with acetic acid. This reaction is plausible under the acidic and thermal conditions typical of many food processing methods where the Maillard reaction occurs. A study by Baltes and Mevissen in 1988 identified this compound as a volatile product from the reaction of phenylalanine with glucose during cooking and roasting, providing direct evidence of its formation in a Maillard reaction model system. nist.gov

The proposed pathway for the Maillard reaction-derived formation of this compound is summarized in the table below:

| Step | Reactants | Products | Conditions |

| 1 | Reducing Sugar + Amino Acid | Amadori/Heyns Products | Thermal Processing |

| 2 | Amadori/Heyns Products | 5-Methylfurfural | Thermal Degradation |

| 3 | 5-Methylfurfural | 5-Methylfurfuryl alcohol | Reduction |

| 4 | Sugar Degradation Products | Acetic Acid | Thermal Degradation |

| 5 | 5-Methylfurfuryl alcohol + Acetic Acid | This compound | Acidic, Thermal |

Sugar Degradation Pathways

Independent of the Maillard reaction, the direct thermal degradation of carbohydrates, often referred to as caramelization, is another significant pathway for the formation of the precursors of this compound. When sugars are heated, particularly in the absence of amino acids, they undergo a series of dehydration and fragmentation reactions to produce a wide range of compounds, including furans and organic acids.

The formation of 5-HMF is a well-established product of the acid-catalyzed dehydration of hexose (B10828440) sugars. While 5-HMF is not the direct precursor to this compound, its formation is indicative of the types of reactions that occur during sugar degradation. More relevant to the formation of this compound is the degradation of specific sugars, such as rhamnose (a deoxyhexose), which can directly yield 5-methylfurfural upon dehydration.

Similar to the Maillard reaction, direct sugar degradation also produces acetic acid as a byproduct. nih.gov The cleavage of C-C bonds in the sugar backbone can lead to the formation of smaller, two-carbon fragments that can be oxidized to acetic acid.

Once both 5-methylfurfuryl alcohol (formed from the reduction of 5-methylfurfural) and acetic acid are present in the system, the conditions of thermal processing (elevated temperature and potentially acidic pH) can facilitate their esterification to yield this compound. The presence of 5-methylfurfuryl alcohol has been documented in various heated food products, and its reaction with acetic acid is a chemically favorable process under such conditions.

The table below outlines the key steps in the formation of this compound through sugar degradation pathways:

| Step | Reactant(s) | Key Intermediate(s) | Product |

| 1 | Hexoses/Pentoses (e.g., Rhamnose) | Dehydration/Fragmentation Products | 5-Methylfurfural |

| 2 | 5-Methylfurfural | - | 5-Methylfurfuryl alcohol |

| 3 | Sugars | C2-Fragments | Acetic Acid |

| 4 | 5-Methylfurfuryl alcohol + Acetic Acid | - | This compound |

Advanced Analytical Techniques for Characterization and Detection

Spectroscopic Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Methylfurfuryl acetate (B1210297). Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C NMR spectra provide information on the chemical environment, connectivity, and spatial arrangement of atoms within the 5-Methylfurfuryl acetate molecule.

While specific experimental NMR data for this compound is not widely published, data from the closely related compound, 5-methylfurfuryl alcohol, provides a strong basis for predicting its spectral characteristics. The addition of the acetate group would primarily influence the chemical shifts of the methylene (B1212753) protons (-CH₂-) and the adjacent furan (B31954) ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl group on furan ring (-CH₃) | ~2.3 | ~14 |

| Furan ring protons (-CH=) | ~6.0-6.2 | ~108, ~110 |

| Methylene protons (-CH₂-) | ~5.0 | ~58 |

| Acetate methyl protons (-COCH₃) | ~2.1 | ~21 |

| Furan ring quaternary carbons | N/A | ~152, ~153 |

Note: These are estimated values based on data from analogous structures. Actual experimental values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Applications (GC-MS, ESI-MS, UPLC-QTOF-MS)

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a highly sensitive and selective tool for identifying and quantifying compounds like this compound in complex mixtures. The molecular weight of this compound is 154.16 g/mol , which corresponds to the molecular ion peak (M⁺) in a mass spectrum. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for analyzing volatile and semi-volatile compounds. In GC-MS, the compound is vaporized and separated by GC before being ionized and detected by the mass spectrometer. The fragmentation pattern, which results from the breakdown of the molecular ion, serves as a chemical fingerprint for structural confirmation. chemguide.co.uklibretexts.org For this compound, characteristic fragments would likely include the loss of the acetate group or cleavage of the furan ring.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique typically coupled with liquid chromatography. It is particularly useful for analyzing less volatile or thermally fragile molecules. Research on related furan derivatives has shown that ESI-MS can be used for their detection, although some furfuryl compounds may undergo reactions like trimerization under certain ESI conditions. boku.ac.at

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This advanced technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer. nih.gov UPLC-QTOF-MS is capable of providing exact mass measurements, which allows for the determination of the elemental formula of this compound and its metabolites with high confidence. nih.govmdpi.comfossiliontech.com This is particularly valuable in metabolomics and for identifying unknown compounds in complex samples. nih.gov

Chromatographic Separations

Chromatography is fundamental to isolating this compound from other components in a sample prior to its detection and quantification. The choice between gas and liquid chromatography depends on the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) and Headspace Gas Chromatography (HS-GC)

Gas Chromatography (GC) is the premier technique for separating volatile compounds. This compound, being a semi-volatile ester, is well-suited for GC analysis. Specific operational parameters, such as the type of capillary column and temperature programming, are optimized to achieve good resolution and peak shape.

Table 2: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | CP-WAX 57CB (polar) | nist.gov |

Data from the NIST Chemistry WebBook based on the work of Baltes and Mevissen, 1988.

Headspace Gas Chromatography (HS-GC) is a variation used for analyzing volatile organic compounds (VOCs) in solid or liquid samples. chromatographyonline.com In HS-GC, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. nih.govscioninstruments.comnih.gov An aliquot of this gas is then injected into the GC system. This technique is particularly useful for minimizing matrix effects and is widely applied in the analysis of flavors, fragrances, and contaminants in food and beverages. nih.gov Methods like headspace solid-phase microextraction (HS-SPME) can further enhance sensitivity by pre-concentrating analytes from the headspace onto a coated fiber before injection. dntb.gov.ua

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is used for compounds that are not sufficiently volatile or are thermally unstable for GC. astm.org For furanic compounds, reversed-phase HPLC is commonly employed. shimadzu.com

In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. shimadzu.comlcms.czs4science.at Detection is often achieved using a UV-Vis detector, as the furan ring exhibits strong absorbance in the UV region. chromatographyonline.com UPLC systems, which use smaller particles in the column, offer faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com

Table 3: Typical HPLC Conditions for Analysis of Related Furanic Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | Photodiode Array (PDA) or UV-Vis (e.g., at 280 nm) |

Coupled and Hyphenated Techniques (e.g., GC-IMS)

To enhance analytical capabilities, chromatographic and spectroscopic techniques are often coupled, or "hyphenated." Beyond the widely used GC-MS and LC-MS, other powerful combinations are employed for complex analyses.

One such advanced technique is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) . scienceasia.orgfrontiersin.orgmdpi.com This method adds another dimension of separation after the initial GC separation. scienceasia.org As compounds elute from the GC column, they are ionized and enter an IMS drift tube. mdpi.com Here, the ions are separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. tandfonline.com

This results in a three-dimensional dataset (GC retention time, IMS drift time, and signal intensity), creating a unique fingerprint for each compound that significantly increases selectivity and peak capacity. scienceasia.org GC-IMS is highly sensitive for detecting trace levels of volatile compounds and has been successfully applied to the analysis of furan derivatives like 2-acetylfuran (B1664036) and 5-methylfurfural (B50972) in complex food matrices, demonstrating its utility for the analysis of structurally similar compounds like this compound. scienceasia.orgtandfonline.com

Elemental Analysis (e.g., ICP-AES)

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound like this compound. The primary goal is to determine the mass percentages of the constituent elements—carbon (C), hydrogen (H), and oxygen (O)—and compare them with the theoretically calculated values derived from its molecular formula, C8H10O3. nist.gov This comparison is crucial for confirming the identity and purity of the compound.

The standard method for determining the C, H, and O content in an organic compound is combustion analysis. wikipedia.org In this technique, a weighed sample of the compound is completely burned in an excess of oxygen, converting all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O). preparatorychemistry.comlibretexts.org The masses of the resulting CO2 and H2O are precisely measured, from which the masses and percentages of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.com The percentage of oxygen is typically determined by subtracting the combined percentages of carbon and hydrogen from 100%.

The theoretical elemental composition of this compound is essential for validating experimental results. Based on its molecular formula (C8H10O3) and molecular weight (154.1632 g/mol ), the expected mass percentages are detailed below. nist.gov

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 62.33% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.54% |

While combustion analysis confirms the primary elemental makeup, more advanced techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), play a critical role in assuring the compound's purity. wikipedia.org In the context of a highly pure organic compound, ICP-AES is not typically used to determine the bulk C, H, and O composition. Instead, its application is focused on the quantitative analysis of trace elemental impurities. mt.comlabmanager.com

ICP-AES is an analytical technique used for the detection of a wide range of chemical elements, particularly metals. wikipedia.org Its utility in the analysis of this compound is primarily for quality control, ensuring that the final product is free from significant levels of metallic contaminants. intertek.comtechnologynetworks.com Such impurities could originate from catalysts, reagents, or corrosion of equipment during the synthesis and purification process. The technique works by introducing a sample into a high-temperature argon plasma (6,000 to 10,000 K), which excites the atoms of the elements present. wikipedia.org As these atoms relax to their ground state, they emit light at wavelengths characteristic of each specific element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mt.comdrawellanalytical.com

Therefore, while combustion analysis validates the core structure of this compound, ICP-AES provides a detailed profile of its inorganic purity, a critical parameter in the chemical, pharmaceutical, and flavor industries. intertek.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For furan (B31954) derivatives, these methods have been applied to understand thermal decomposition, oxidation, and other transformations.

A key example is the theoretical study of the pyrolysis of furfuryl acetate (B1210297), a compound structurally analogous to 5-methylfurfuryl acetate. Research has shown that the pyrolysis of furfuryl acetate proceeds through a multi-step mechanism involving two [3+3] rearrangements and a subsequent hydrogen α-elimination via a five-membered cyclic transition state. urosario.edu.co This final elimination step was identified as the rate-limiting step of the reaction. urosario.edu.co Such calculations, typically employing Density Functional Theory (DFT) methods like M06 with a basis set such as 6-311++g(d,p), can map out the entire potential energy surface of a reaction. urosario.edu.co

The reaction force formalism, another tool used in these studies, helps to dissect the formation of the transition state into distinct stages. For furfuryl acetate pyrolysis, the process involves an initial weakening of a C-O bond followed by the transfer of a hydrogen atom. urosario.edu.co Analysis of the reaction electronic flux can further pinpoint which electronic events, such as the formation of the H-O bond, are most significant during the transition state formation. urosario.edu.co

These computational approaches could be directly applied to this compound to understand its degradation pathways, such as those occurring during food processing or storage. The presence of the methyl group at the 5-position of the furan ring would likely influence the electronic structure and, consequently, the reaction barriers and pathways compared to unsubstituted furfuryl acetate. DFT calculations could precisely quantify these electronic and steric effects.

Table 1: Computational Methods in Reaction Pathway Analysis of Furan Esters

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (M06/6-311++g(d,p)) | Elucidation of pyrolysis mechanism of furfuryl acetate | Identification of multi-step reaction pathway, transition states, and rate-limiting step. | urosario.edu.co |

| Reaction Force Formalism | Analysis of transition state formation | Characterization of bond weakening and formation stages during the reaction. | urosario.edu.co |

| Reaction Electronic Flux Analysis | Study of electronic activity during reaction | Determination of the most significant electronic changes, such as H-O bond formation. | urosario.edu.co |

| Natural Bond Orbital (NBO) Calculations | Analysis of charge distribution changes | Identification of atoms undergoing the most significant charge redistribution. | urosario.edu.co |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape, preferred shapes, and interactions with its environment (e.g., in a solvent).

While specific MD studies on this compound are scarce, the methodology has been extensively applied to other furan-based systems, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furan-based polymers. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net For instance, a 100-nanosecond MD simulation of an HMF-protein complex was used to analyze its stability and dynamic behavior by calculating parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding patterns. tandfonline.comtandfonline.com

Applying MD simulations to this compound would involve:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing the molecule in a simulation box, often with a solvent like water or ethanol (B145695), to mimic realistic conditions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis: Analyzing the resulting trajectory to identify stable conformers, calculate dihedral angle distributions, and study solvent interactions.

Such simulations could reveal how the acetate group and the methyl-substituted furan ring orient relative to each other, which is crucial for understanding its reactivity and interactions with other molecules, such as receptors in biological systems or components in a food matrix.

Table 2: Application of Molecular Dynamics in Furan Derivative Studies

| System Studied | Simulation Focus | Key Parameters Analyzed | Potential Application to this compound | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) - Protein Complex | Stability and dynamic behavior of the complex | RMSD, RMSF, Hydrogen Bonding, Solvent Accessible Surface Area | Understanding interactions with biological macromolecules. | tandfonline.comtandfonline.com |

| Furan Resin (Polyfurfuryl alcohol) | Prediction of mechanical properties during polymerization and pyrolysis | Molecular structure evolution, mass density, elastic properties | Modeling behavior in material science applications. | semanticscholar.orgresearchgate.netpsu.edu |

| Furan (excited state) | Non-adiabatic dynamics after photoexcitation | Population dynamics, time-resolved photoelectron spectra | Investigating photochemical stability and reactions. | nih.govnih.gov |

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that relate the chemical structure of a molecule to its biological activity or physical properties. fiveable.mewikipedia.orgjocpr.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the behavior of new or untested compounds. jocpr.com

For furan derivatives, QSAR studies have been conducted to understand their biological activities, such as the inhibitory effects of furanocoumarins on cytochrome P450 enzymes or the activity of furan-containing compounds as muscarinic agents. nih.govnih.gov In these studies, descriptors like lipophilicity (logP), molecular weight, molecular surface area, and quantum chemical parameters (e.g., electrostatic potential, HOMO/LUMO energies) were found to be significantly related to the observed activity. nih.gov

A structure-reactivity study of this compound would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and a series of related furan derivatives.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with an observed reactivity or property (e.g., antioxidant capacity, flavor stability, or binding affinity to a receptor).

Validation: Rigorously validating the model to ensure its predictive power.

The key structural features of this compound that would be important in such a study are:

The Furan Ring: Its aromaticity and electron-rich nature make it susceptible to electrophilic attack. pharmaguideline.com

The Methyl Group: An electron-donating group that can influence the reactivity of the furan ring.

By comparing its descriptors to those of other furan derivatives with known properties, QSAR models could predict the potential applications and reactivity profile of this compound.

Table 3: Common Descriptors in QSAR Studies of Furan Derivatives

| Descriptor Type | Example Descriptor | Relevance to Reactivity/Activity | Reference |

|---|---|---|---|

| Physicochemical | logP (Lipophilicity) | Influences membrane permeability and interaction with hydrophobic pockets of enzymes. | nih.gov |

| Steric/Topological | Molecular Volume, Molecular Surface Area | Relates to the size and shape of the molecule, affecting how it fits into a binding site. | nih.gov |

| Electronic | Minimal Electrostatic Potential | Indicates sites susceptible to electrophilic attack and influences electrostatic interactions. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the electron-donating/accepting ability of the molecule, crucial for chemical reactions. | nih.gov |

Biological Interactions and Mechanistic Investigations in Vitro and Microbial Systems

Mutagenicity and Genotoxicity in Bacterial Models

The genotoxic profile of furan (B31954) derivatives, particularly hydroxymethyl-substituted furans, has been scrutinized using bacterial reverse mutation assays. These studies often utilize the precursor compound, 5-methylfurfuryl alcohol (5-methyl-FFA), to understand the potential mutagenicity of its esters, such as 5-Methylfurfuryl acetate (B1210297).

In standard Ames tests using Salmonella typhimurium strain TA100, 5-methylfurfuryl alcohol is not mutagenic. thegoodscentscompany.comresearchgate.net However, its genotoxic potential becomes evident in engineered strains that express specific metabolic enzymes. When tested in TA100-derived strains expressing human sulfotransferases (SULTs), 5-methylfurfuryl alcohol demonstrates potent mutagenic activity. thegoodscentscompany.comresearchgate.net

This SULT-dependent mutagenicity is a characteristic shared among several hydroxymethyl-substituted furans. For comparison, furfuryl acetate, an uncharged ester of furfuryl alcohol, is reported to be clearly mutagenic in these bacterial models. thegoodscentscompany.comresearchgate.netresearchgate.net The structural similarity suggests that 5-Methylfurfuryl acetate would likely exhibit similar genotoxic characteristics following metabolic activation. The presence of an electron-donating methyl group on the furan ring in 5-methylfurfuryl alcohol is theorized to increase the reactivity of its metabolically formed sulfuric acid ester, potentially enhancing its mutagenic effect compared to the unsubstituted furfuryl sulphate. thegoodscentscompany.com

Table 1: Mutagenicity of 5-Methylfurfuryl Alcohol and Related Furans in Salmonella typhimurium

| Compound | Bacterial Strain | SULT Expression | Mutagenic Activity |

|---|---|---|---|

| 5-Methylfurfuryl Alcohol | TA100 | None | Inactive |

| 5-Methylfurfuryl Alcohol | TA100-hSULT1C2 | Human SULT1C2 | Strongly Mutagenic |

| Furfuryl Alcohol (FFA) | TA100 | None | Inactive |

| Furfuryl Alcohol (FFA) | TA100-hSULT1C2 | Human SULT1C2 | Strongly Mutagenic |

The conversion of otherwise inert hydroxymethyl-substituted furans into reactive, genotoxic agents is critically dependent on metabolic activation by sulfotransferases. thegoodscentscompany.com These enzymes catalyze the transfer of a sulfonate group from a donor molecule to the hydroxymethyl group of the furan, forming a highly reactive sulfuric acid ester. thegoodscentscompany.com

For 5-methylfurfuryl alcohol, this bioactivation is particularly pronounced in bacterial strains engineered to express human SULT1C2. thegoodscentscompany.comresearchgate.net Other human SULT isoforms, including SULT1A1, SULT1A2, and SULT1A3, as well as certain rodent SULTs, also contribute to the activation of these furan alcohols to varying degrees. thegoodscentscompany.comresearchgate.net This enzymatic process is considered the key step in initiating the genotoxic cascade, as the resulting sulfate ester is a potent electrophile capable of forming adducts with cellular macromolecules like DNA. thegoodscentscompany.com

In Vitro Cytotoxicity Studies on Cell Lines (Non-Clinical)

While direct cytotoxic data for this compound on cell lines is limited, studies on structurally related furan compounds provide valuable insights into its potential effects.

Investigations into the cytotoxicity of furfuryl alcohol, the unmethylated analogue, have been conducted in mice, revealing potential for organ-specific toxicity. Long-term exposure to furfuryl alcohol resulted in hepatotoxicity, characterized by pycnosis, vacuolation, and focal necrosis in the liver. Damage to the tubular epithelium in the kidney was also observed at high concentrations.

Studies on other furan derivatives have also demonstrated cytotoxic potential against various cell lines. For instance, 5-Hydroxymethylfurfural (B1680220) (5-HMF) and its analogues have shown antiproliferative activity against human cancer cell lines. One study demonstrated that a 5-HMF analogue was effective at a low concentration (10 μg/mL) against the Colo-205 colon cancer cell line.

Table 2: Cytotoxicity of Furan Analogues

| Compound | Model System/Cell Line | Observed Effect |

|---|---|---|

| Furfuryl Alcohol | Mice (in vivo) | Hepatotoxicity and renal toxicity after long-term exposure |

Antimicrobial Activity Investigations in Microbial Cultures

The antimicrobial properties of furan compounds have been explored against various microorganisms. Although specific studies on this compound are not widely available, research on its precursors and analogues indicates a potential for antimicrobial action.

Furfuryl alcohol has been shown to inhibit the proliferation of Salmonella species and Bacillus subtilis. nih.gov Another related compound, 5-methyl furfural (B47365), has been found to inhibit the sodium L-lactate fermentation of Staphylococcus epidermidis, thereby reducing the production of malodorous compounds. mdpi.com This suggests that furan derivatives can interfere with specific metabolic pathways in bacteria.

Table 3: Antimicrobial Activity of Furan Analogues

| Compound | Microbial Species | Type of Activity |

|---|---|---|

| Furfuryl Alcohol | Salmonella sp. | Inhibition of proliferation |

| Furfuryl Alcohol | Bacillus subtilis | Inhibition of proliferation |

Enzymatic Biotransformations of this compound and Analogues

The metabolic fate of this compound in biological systems is expected to involve a two-step enzymatic process. The initial biotransformation is likely the hydrolysis of the acetate ester linkage. This reaction is commonly catalyzed by non-specific carboxylesterases present in various tissues, such as the liver, and by microorganisms. This hydrolysis would release the corresponding alcohol, 5-methylfurfuryl alcohol.

Following its formation, 5-methylfurfuryl alcohol becomes a substrate for the sulfotransferase enzymes, as detailed in the mutagenicity studies. thegoodscentscompany.comresearchgate.net The SULT-mediated conjugation adds a sulfate group to the hydroxymethyl moiety, creating a reactive sulfuric acid ester. This ultimate metabolite is responsible for the observed genotoxicity in bacterial systems. Therefore, the key biotransformation pathway involves ester hydrolysis followed by sulfoconjugation.

Advanced Applications in Materials Science and Bio Based Chemical Production

Precursors for Polymer and Resin Synthesis

The synthesis of bio-based polymers and resins from renewable resources is a critical step towards a sustainable chemical industry. Furan (B31954) derivatives, with their rigid ring structure, offer a promising platform for the development of high-performance polymers. While direct polymerization of 5-Methylfurfuryl acetate (B1210297) is not widely documented, the use of similar furan-based monomers is well-established.

Key Research Findings:

Furan-Based Polyesters and Polyamides: 5-Hydroxymethylfurfural (B1680220) (HMF) is a key platform chemical that can be converted into a variety of monomers for polymer synthesis. For instance, the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) allows for the production of polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). scispace.com

Epoxy Resins: Bio-based epoxy resins have been synthesized using HMF derivatives, showing promising results in terms of curing activity and mechanical properties when compared to their petrochemical counterparts. insa-lyon.fr

Vinyl Monomers: Furfuryl acetate can be used as a starting material for the synthesis of 5-acetoxymethyl-2-vinylfuran, a potential monomer for polymerization. nih.gov This suggests a pathway for converting furan acetates into valuable polymer building blocks.

While these examples highlight the potential of the furan platform, specific studies on the polymerization of 5-Methylfurfuryl acetate are needed to fully understand its capabilities as a monomer.

Table 1: Examples of Furan-Based Monomers and Their Polymer Applications

| Furan-Based Monomer | Polymer Type | Potential Application |

| 2,5-Furandicarboxylic acid (FDCA) | Polyester (e.g., PEF) | Bottles, packaging films, fibers |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyurethanes, Polyesters | Foams, coatings, elastomers |

| 5-Acetoxymethyl-2-vinylfuran | Vinyl Polymers | Plastics, adhesives |

Intermediates in Biofuel and Fine Chemical Production

The conversion of biomass into biofuels and valuable chemicals is a cornerstone of modern biorefinery concepts. Furanic compounds are central to many of these conversion pathways. 5-Methylfurfural (B50972), the precursor to 5-methylfurfuryl alcohol and subsequently this compound, has been identified as a key platform chemical for the production of "biogasoline". rsc.org

Detailed Research Findings:

Biofuel Precursors: 2-Methylfuran (B129897), a closely related compound, is considered a promising biofuel due to its high energy density and octane (B31449) number. rsc.org Research has focused on the catalytic upgrading of furan derivatives to produce long-chain hydrocarbons suitable for diesel and jet fuel.

Platform for Fine Chemicals: The versatile chemical structure of furan compounds allows for their conversion into a wide range of fine chemicals. For example, HMF can be transformed into various derivatives used in the pharmaceutical, agrochemical, and fragrance industries. researchgate.net

The role of this compound as an intermediate in these processes is an area that warrants further investigation. Its acetate group could potentially be leveraged for specific catalytic transformations, offering alternative synthetic routes to valuable products.

Table 2: Furan Derivatives in Biofuel and Fine Chemical Production

| Furan Derivative | Application | Key Conversion Pathways |

| 5-Methylfurfural | Biofuel Precursor | Hydrogenation to 2,5-dimethylfuran (B142691) |

| 2-Methylfuran | Biofuel | Hydrodeoxygenation to alkanes |

| 5-Hydroxymethylfurfural (HMF) | Platform Chemical | Oxidation, reduction, etherification |

Role in Chemical Markers for Food Authentication and Process Monitoring

The formation of furanic compounds during the thermal processing of food is a well-known phenomenon. These compounds can serve as valuable chemical markers to assess food quality, authenticity, and the severity of heat treatment.

Research Findings:

Formation in Processed Foods: 5-Hydroxymethylfurfural (HMF) is a well-established indicator of heat treatment in foods like honey, fruit juices, and milk. researchgate.net Its presence and concentration can signify changes in product quality and storage conditions.

Coffee Roasting: Studies on coffee roasting have shown that the concentration of furan derivatives, including the related compound 2-furanmethanol acetate, changes with the duration and temperature of the roasting process. This suggests that specific furan profiles could be used to monitor and control the roasting process to achieve desired flavor profiles.

Aged Spirits: 5-Methylfurfuryl alcohol, the precursor to this compound, has been identified in barrel-aged wines, where it is formed from the degradation of wood components. dergipark.org.tr The presence of its derivatives could potentially serve as markers for the aging process and authenticity of alcoholic beverages.

While there is no direct evidence of this compound being used as a specific marker, its formation from 5-methylfurfuryl alcohol in certain food matrices is plausible. Further research is needed to explore its potential in food authentication and process monitoring.

Table 3: Furanic Compounds as Food Processing Markers

| Furanic Compound | Food Product | Process Indicated |

| 5-Hydroxymethylfurfural (HMF) | Honey, Fruit Juice | Heat treatment, storage time |

| 2-Furanmethanol acetate | Coffee | Roasting intensity |

| 5-Methylfurfuryl alcohol | Barrel-Aged Wine | Wood extraction, aging |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainability is driving research into more environmentally friendly methods for producing valuable chemicals. For furan (B31954) derivatives, this includes the use of renewable feedstocks and green catalytic systems. While specific green synthesis routes for 5-methylfurfuryl acetate (B1210297) are not extensively documented, future research is likely to focus on enzymatic and biocatalytic methods.

One emerging approach is the use of whole-cell biocatalysts for the transformation of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comnih.gov Research into novel microbial strains, such as Fusarium striatum, has shown promise in the efficient conversion of HMF into other valuable furan derivatives. nih.govmdpi.com Future work could explore the enzymatic acetylation of 5-methylfurfuryl alcohol, the direct precursor to 5-methylfurfuryl acetate, using lipases in non-conventional, greener solvents. This would align with the principles of green chemistry by reducing reliance on harsh chemical reagents and minimizing waste. researchgate.netrsc.orgresearchgate.net

Another avenue involves the use of solid acid catalysts, such as mesoporous materials, which are easily recoverable and reusable, thus reducing the environmental impact of the synthesis process. google.com While a patented method exists for furfuryl acetate using a mesoporous acid material, adapting and optimizing such systems for this compound could be a key research focus. google.com

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Screening for robust enzymes (e.g., lipases), process optimization, use of green solvents. |

| Whole-Cell Biocatalysis | Utilizes natural metabolic pathways, can use complex substrates. | Identifying and engineering suitable microbial strains, overcoming substrate/product toxicity. nih.govmdpi.com |

| Heterogeneous Catalysis | Catalyst is easily separated and recycled, potential for continuous processes. google.com | Developing stable and selective solid acid catalysts, optimizing reaction conditions. |

Elucidation of Complex Biological Mechanisms in Model Systems

Understanding the biological activity and metabolic fate of furan derivatives is crucial for their safe and effective application. Research on the biological mechanisms of this compound is still in its infancy. However, studies on structurally related compounds provide a foundation for future investigations. For instance, the metabolic precursor, 5-methylfurfuryl alcohol, has been identified as a metabolite of 2,5-dimethylfuran (B142691) and has shown mutagenic activity in certain test systems. nih.gov

Future research should aim to elucidate the specific metabolic pathways of this compound in various model systems, from cell cultures to animal models. This would involve identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites. Such studies are essential for assessing its toxicological profile and potential therapeutic or adverse effects. Given that other furan derivatives have shown a range of biological activities, including antioxidant and antiproliferative effects, it would be valuable to investigate whether this compound exhibits similar properties. researchgate.net

Advancements in In-situ Analytical Techniques

The ability to monitor the formation and concentration of furan derivatives in real-time is critical for process optimization and quality control, particularly in the food industry where these compounds can form during heat treatment. eurofins.de While there are established methods for the analysis of furans in food matrices, such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS), these are typically offline techniques. nih.gov

A key emerging trend is the development of in-situ analytical techniques that allow for real-time monitoring. Future research could focus on adapting spectroscopic methods, such as Raman or near-infrared (NIR) spectroscopy, for the in-situ detection of this compound during its synthesis or formation in complex matrices. These techniques, combined with chemometrics, could provide valuable kinetic data and lead to improved process control. Furthermore, the development of specific biosensors for the rapid and selective detection of this compound could have applications in both industrial and environmental monitoring. nih.gov

Exploration of Novel Derivatives for Specific Research Endeavors

This compound, with its furan ring and ester functional group, serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. The exploration of these derivatives for specific applications is a promising area for future research. For example, the furan core is a common motif in many biologically active natural products and synthetic drugs. researchgate.net

Future research could involve the chemical modification of the furan ring or the acetate group to create a library of new compounds. nih.govresearchgate.net These derivatives could then be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.org Additionally, the unique chemical structure of furan derivatives makes them attractive building blocks for the synthesis of novel polymers and materials. mdpi.comnih.govresearchgate.net The development of surfactants and other specialty chemicals from furan-based platforms is a rapidly growing field, and this compound could serve as a valuable starting material in this context. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 5-methylfurfuryl acetate, and how do reaction conditions influence yield?

A common precursor, 5-methylfurfuryl alcohol (5-MFA), is synthesized via selective reduction of 5-hydroxymethylfurfural (5-HMF) using green, metal-free catalytic processes . To produce this compound, acetylation of 5-MFA can be achieved using acetic anhydride or acetyl chloride under mild acidic conditions. Reaction parameters such as temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., pyridine or DMAP) significantly impact yield. For example, excess acetic anhydride and prolonged reaction times (>6 hours) may improve esterification efficiency but risk side reactions like polymerization.

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for quantifying purity, while gas chromatography-mass spectrometry (GC-MS) provides structural confirmation via fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the acetate group’s position on the furan ring. Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition typically observed above 150°C .

Advanced Research Questions

Q. How do heterogeneous catalysts influence the functionalization of this compound for downstream applications?

Copper-based catalysts (e.g., CuMgAl-hydrotalcite) enhance selective oxidation or hydrogenation reactions. For instance, Cu catalysts facilitate C-O bond cleavage in 5-methylfurfuryl alcohol derivatives, a mechanism applicable to modifying the acetate’s side chains . Acidic zeolites (e.g., H-ZSM-5) can promote etherification or dimerization, but pore size and acidity must be optimized to avoid undesired polymerization.

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for this compound transformations?

Discrepancies arise from varying catalyst surface properties and solvent effects. For example, polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates during acetylation but may deactivate acidic sites on catalysts . Kinetic studies using in-situ FTIR or X-ray absorption spectroscopy (XAS) are recommended to resolve these contradictions by tracking intermediate species.

Q. How does this compound’s stability under acidic or basic conditions affect its utility in biorefinery workflows?

The acetate group hydrolyzes under strong basic conditions (pH >10), reverting to 5-MFA, whereas acidic environments (pH <3) may induce furan ring opening. Buffered systems (pH 5–7) using acetate or phosphate buffers are optimal for applications like enzymatic catalysis or polymer synthesis . Accelerated stability studies (40–60°C, 75% humidity) can model long-term degradation pathways.

Q. What strategies mitigate side reactions during this compound’s integration into bio-based polymers?

Controlled radical polymerization (e.g., ATRP) with tailored initiators (e.g., ethyl α-bromoisobutyrate) minimizes branching. Alternatively, enzymatic polymerization using lipases (e.g., Candida antarctica) achieves high regioselectivity. Computational modeling (DFT) of transition states helps predict reactivity and optimize monomer design .

Methodological Challenges

Q. How can researchers address scalability challenges in this compound synthesis?

Continuous-flow reactors improve heat and mass transfer, reducing byproduct formation. Process intensification via microwave-assisted synthesis reduces reaction times by 50–70% compared to batch methods . However, solvent recovery and catalyst recyclability (e.g., immobilized Cu catalysts) must be prioritized for industrial viability.

Q. What protocols ensure reproducibility in catalytic studies of this compound derivatives?

Standardize catalyst pretreatment (e.g., reduction in H₂ at 300°C for 2 hours) and characterize surface sites using CO chemisorption or NH₃-TPD . Report turnover frequencies (TOF) with explicit normalization to active sites, and include negative controls (e.g., catalyst-free reactions) to validate results.

Applications in Biomaterials

Q. What role does this compound play in synthesizing bio-based monomers for polyesters?

It serves as a precursor for diols via hydroformylation or epoxidation. For example, reaction with syngas (CO/H₂) over Rh-based catalysts yields branched diols, which can be polymerized with dicarboxylic acids (e.g., succinic acid) . Life-cycle assessments (LCA) highlight its lower carbon footprint compared to petroleum-derived monomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.